molecular formula C13H18ClNO2 B602591 Bupropion morpholinol D6 CAS No. 1216893-18-3

Bupropion morpholinol D6

Numéro de catalogue: B602591
Numéro CAS: 1216893-18-3
Poids moléculaire: 261.78 g/mol
Clé InChI: RCOBKSKAZMVBHT-XERRXZQWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydroxybupropion D6, également connu sous le nom de (±)-Hydroxybupropion-D6, est une forme deutérée de l'hydroxybupropion. L'hydroxybupropion est le principal métabolite actif du bupropion, un antidépresseur et un médicament pour arrêter de fumer. Le composé est formé à partir du bupropion par l'enzyme hépatique CYP2B6 lors du métabolisme de premier passage . Hydroxybupropion D6 est souvent utilisé comme étalon interne stablement marqué pour la quantification des niveaux d'hydroxybupropion dans les échantillons biologiques .

Mécanisme D'action

Target of Action

Bupropion Morpholinol D6 primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . It also acts as a non-competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) .

Mode of Action

Bupropion inhibits the reuptake of dopamine , norepinephrine , and serotonin in the central nervous system . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, enhancing their downstream effects . Bupropion is also a non-competitive antagonist at neuronal nicotinic acetylcholine receptors .

Biochemical Pathways

Bupropion is extensively metabolized by the liver, with less than 1% eliminated unchanged in urine . The major primary metabolic pathway is t-butyl hydroxylation to hydroxybupropion . Bupropion is hydroxylated to its primary active metabolite hydroxybupropion by cytochrome P450 enzyme CYP2B6 . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .

Pharmacokinetics

Bupropion is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first-pass metabolism rendering its systemic bioavailability limited . The mean elimination half-life of bupropion after chronic dosing is 21 hours, and steady-state plasma concentrations of bupropion are reached within 8 days . Bupropion exhibits a clear dose-dependent CYP2D6 inhibitory effect during treatment of patients with depression .

Result of Action

Bupropion exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . This results in increased extracellular norepinephrine and dopamine concentrations .

Action Environment

Environmental factors such as concomitant medications that lower the seizure threshold, metabolic disorders, illicit drug use, abuse or misuse of prescription drugs such as CNS stimulants, diabetes mellitus treated with oral hypoglycemics or insulin, treatment with anorectic drugs, and excessive use of alcohol, benzodiazepines, sedative/hypnotics, or opiates can influence the action, efficacy, and stability of Bupropion .

Analyse Biochimique

Biochemical Properties

Bupropion Morpholinol D6 interacts with various enzymes and proteins. It is hydroxylated to its primary active metabolite, hydroxybupropion, by the cytochrome P450 enzyme CYP2B6 . In vitro data suggest alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to have anti-inflammatory activity on stimulated macrophages . It also exhibits a clear dose-dependent CYP2D6 inhibitory effect during treatment of patients with depression .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It weakly inhibits the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The degradation of Bupropion and its metabolites, including this compound, has been studied over the course of 50 days . While the concentration of Bupropion decreased in all specimens, the rate of degradation of the room temperature samples was the most dramatic. The this compound metabolite appeared to be relatively stable .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Bupropion exhibits a clear dose-dependent CYP2D6 inhibitory effect during treatment of patients with depression . Half of the patients treated with high-dose Bupropion are converted to CYP2D6 PM phenotype .

Metabolic Pathways

This compound is involved in several metabolic pathways. Bupropion is extensively metabolized in the liver by cytochrome P450 2B6, producing three major active metabolites: hydroxybupropion, erythrobupropion, and threobupropion . This compound is a product of this metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Bupropion has a volume of distribution of approximately 20–47 L/kg, and is 84% protein bound . It is metabolized extensively in the liver, producing active metabolites .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'hydroxybupropion D6 implique la deutération de l'hydroxybupropionCela peut être réalisé par diverses réactions chimiques, telles que l'hydrogénation catalytique utilisant du gaz deutérium ou des réactifs deutérés .

Méthodes de production industrielle

La production industrielle de l'hydroxybupropion D6 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs deutérés de haute pureté et de systèmes catalytiques avancés pour assurer l'incorporation efficace des atomes de deutérium. Le produit final est ensuite purifié et caractérisé en utilisant des techniques telles que la chromatographie liquide et la spectrométrie de masse .

Analyse Des Réactions Chimiques

Types de réactions

Hydroxybupropion D6 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium aluminium pour la réduction et des nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent diverses formes oxydées et réduites de l'hydroxybupropion D6, ainsi que des dérivés substitués en fonction des réactifs utilisés .

Applications de la recherche scientifique

L'hydroxybupropion D6 a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

Hydroxybupropion D6 exerce ses effets en inhibant la recapture de la noradrénaline et de la dopamine, de manière similaire à son composé parent, le bupropion. Il se lie au transporteur de la noradrénaline et au transporteur de la dopamine, prolongeant la durée d'action de ces neurotransmetteurs dans la synapse neuronale . De plus, l'hydroxybupropion D6 agit comme un antagoniste non compétitif des récepteurs nicotiniques de l'acétylcholine, contribuant à ses effets sur l'arrêt du tabac .

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires à l'hydroxybupropion D6 comprennent :

Unicité

L'hydroxybupropion D6 est unique en raison de sa nature deutérée, qui offre une stabilité accrue et permet une quantification précise dans les études analytiques. Son rôle en tant que principal métabolite actif du bupropion souligne également son importance dans la compréhension de la pharmacocinétique et des effets thérapeutiques du bupropion .

Propriétés

IUPAC Name

2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOBKSKAZMVBHT-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(COC(C(N1)C)(C2=CC(=CC=C2)Cl)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216893-18-3
Record name 2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-tiimethyl-2-morpholinol hydrochloride may be converted back to its free base by the following process. A 3.0 g sample of (+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride was dissolved in water (100 mL) and diethyl ether was added (200 mL). The mixture was chilled in an ice bath and the pH was adjusted to>10 with 1.0N aqueous sodium hydroxide. After stirring for 30 min., the phases were separated and the aqueous phase was extracted with diethyl ether. The combined diethyl ether extracts were dried (Na2SO4) and concentrated in vacuo to give 2.6 g of (+/−)-(2R*, 3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol as a white solid. This was used without further purification for the chiral chromatography described below.
[Compound]
Name
(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-tiimethyl-2-morpholinol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 3′-chloro-2-bromo-propiophenone (61.2 g, 247 mmol) in acetonitrile (752 mL) was added 2-amino-2-methyl-1-propanol (56.5 g, 630 mmol). The reaction mixture was allowed to reflux for 8 hours, then slowly cooled to room temperature. The solution was concentrated in vacuo to provide a yellow solid. The crude material was dissolved in 600 mL of ethyl acetate and washed with water (300 mL×2). The ethyl acetate layer was dried (MgSO4), filtered, and concentrated in vacuo to give the product in 90% yield. 1H NMR (CDCl3) δ0.82 (d, J=6.6 Hz, 3H), 1.07 (s, 3H), 1.39 (s, 3H), 3.19 (q, J=6.5 Hz, 1H), 3.42 (d, J=11.2 Hz, 1H), 3.83 (d, J=11.2 Hz, 2H), 7.2-7.65 (m, 4H).
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
752 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bupropion morpholinol D6
Reactant of Route 2
Reactant of Route 2
Bupropion morpholinol D6
Reactant of Route 3
Bupropion morpholinol D6
Reactant of Route 4
Bupropion morpholinol D6
Reactant of Route 5
Bupropion morpholinol D6
Reactant of Route 6
Bupropion morpholinol D6

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.